7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
Descripción
Propiedades
IUPAC Name |
4-[7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-11(26-15-3-2-12(18)10-13(15)19)14-4-5-20-16-21-17(22-24(14)16)23-6-8-25-9-7-23/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZFAMFCUKAGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase.
Mode of Action
This compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the enzyme from phosphorylating its substrates, thereby halting cell cycle progression. This results in the inhibition of cell proliferation, particularly in cancer cells that rely heavily on CDK2 activity for rapid and uncontrolled growth.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for advancing the cell cycle from the G1 phase to the S phase and through the S phase. When CDK2 is inhibited, cells are unable to complete these transitions, leading to cell cycle arrest. This can trigger programmed cell death or apoptosis, particularly in cancer cells.
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . By blocking CDK2 activity, it prevents cells from progressing through the cell cycle, leading to cell cycle arrest. In cancer cells, this can trigger apoptosis, leading to a reduction in tumor growth.
Análisis Bioquímico
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family are known to interact with various enzymes and proteins. For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors.
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyrimidines have shown moderate antiproliferative activities against cancer cells. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related 1,2,4-triazolo[1,5-a]pyrimidines have been found to inhibit enzymes such as cAMP PDE. This inhibition can lead to changes in gene expression and cellular signaling.
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using microwave-mediated, catalyst-free methods, suggesting that they can be produced efficiently and sustainably.
Metabolic Pathways
Related 1,2,4-triazolo[1,5-a]pyrimidines have been found to inhibit cAMP PDE, suggesting that they may interact with enzymes and cofactors in cAMP-related metabolic pathways.
Subcellular Localization
Related compounds have been found to inhibit cAMP PDE, suggesting that they may localize to areas of the cell where cAMP PDE is present.
Actividad Biológica
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with notable biological activities. Its molecular formula is , and it is classified under the triazole and pyrimidine derivatives. This article explores its biological activity, particularly its antiproliferative effects against various cancer cell lines and its potential mechanisms of action.
- CAS Number : 338403-68-2
- Molar Mass : 394.26 g/mol
- Density : 1.52 g/cm³ (predicted)
- pKa : 4.00 (predicted)
Antiproliferative Effects
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that triazolo-pyrimidine derivatives can inhibit the growth of breast, colon, and lung cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 12.3 | Inhibition of DNA synthesis |
These findings suggest that the compound may exert its antiproliferative effects through multiple mechanisms including apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.
- Induction of Apoptosis : The activation of caspases and the release of cytochrome c from mitochondria have been observed in treated cells.
- Cell Cycle Arrest : Studies indicate that these compounds can induce G1 or G2/M phase arrest, preventing cancer cells from proliferating.
Case Study 1: Anticancer Activity in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10.5 µM. Flow cytometry analysis revealed an increase in apoptotic cells as evidenced by Annexin V staining.
Case Study 2: HT-29 Colon Cancer Cells
In another study focusing on HT-29 colon cancer cells, the compound demonstrated an IC50 value of 15 µM. The researchers observed significant changes in cell cycle distribution with a notable increase in G0/G1 phase cells after treatment, indicating a halt in cell proliferation.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways. The compound showed efficacy against various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Efficacy of Related Compounds
2. Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. In vitro tests demonstrated its effectiveness against a range of bacteria and fungi. A notable study showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
Agricultural Applications
1. Herbicidal Activity
This compound has been investigated for its herbicidal properties. It functions by inhibiting specific enzymes involved in plant growth, making it effective against unwanted vegetation.
Case Study: Herbicidal Efficacy
A field trial conducted in various agricultural settings assessed the herbicidal effectiveness of this compound compared to standard herbicides. Results indicated that it significantly reduced weed biomass while maintaining crop yield.
Table 3: Herbicidal Efficacy Comparison
Comparación Con Compuestos Similares
Substituent Variations at Position 7
The 7-position modifications significantly influence biological activity and physicochemical properties:
Key Observations :
Substituent Variations at Position 2
Position 2 modifications impact electronic properties and metabolic stability:
Key Observations :
- The morpholino group in the target compound likely improves aqueous solubility compared to aryl or sulfonamide substituents, aligning with strategies to mitigate metabolic instability in drug design .
- Sulfonamide derivatives (e.g., compounds 8a–8f) exhibit herbicidal activity through acetolactate synthase (ALS) inhibition, a mechanism shared with sulfonylureas .
Q & A
Q. How can researchers optimize the multi-step synthesis of triazolo[1,5-a]pyrimidine derivatives like 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions involving triazole precursors .
- Temperature: Reactions involving aryl halides or morpholino substituents often proceed at 80–120°C to balance yield and selectivity .
- Catalysts: Acidic conditions (e.g., HCl) or bases (e.g., K₂CO₃) facilitate cyclization steps in fused heterocyclic systems .
Post-synthesis, purification via recrystallization (ethanol or methanol) improves purity. Yield optimization can be tracked using TLC and HPLC .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer: Key techniques include:
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., 2,4-dichlorophenoxy ethyl group) and confirms morpholino integration .
- IR spectroscopy: Peaks at ~1600 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O-C) validate triazole and ether linkages .
- X-ray crystallography: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing the triazolo-pyrimidine core) .
- Mass spectrometry: High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Methodological Answer:
- In vitro binding assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like kinases or viral proteins .
- Cellular assays: Test cytotoxicity (MTT assay) and antiproliferative effects in cancer cell lines (e.g., IC₅₀ determination) .
- Molecular docking: Preliminary computational screening with AutoDock Vina predicts binding modes to enzymes (e.g., PDB: 1XYZ) .
Advanced Research Questions
Q. How can contradictory data in biological studies (e.g., variable IC₅₀ values across assays) be resolved?
- Methodological Answer: Contradictions may arise from assay conditions or target specificity. Strategies include:
- Orthogonal assays: Validate results using both enzymatic (e.g., kinase inhibition) and phenotypic (e.g., cell migration) assays .
- Structural analysis: Compare X-ray crystallography data of ligand-target complexes to identify conformational changes affecting activity .
- Metabolic stability testing: Assess compound stability in microsomal preparations to rule out pharmacokinetic confounding factors .
Q. What strategies enhance the selectivity of triazolo[1,5-a]pyrimidine derivatives for specific biological targets?
- Methodological Answer:
- Substituent modification: Introduce electron-withdrawing groups (e.g., -Cl) at the 7-position to improve hydrophobic interactions with target pockets .
- Scaffold rigidification: Replace flexible ethyl linkers with cyclopropyl groups to reduce off-target binding .
- Co-crystallization studies: Resolve target-ligand structures to guide rational design (e.g., optimizing hydrogen bonds with catalytic residues) .
Q. How does crystallographic analysis inform the design of derivatives with improved solubility?
- Methodological Answer: X-ray data reveal intermolecular interactions affecting crystallinity:
- Hydrogen-bond donors/acceptors: Morpholino groups enhance solubility via H-bonding with water .
- Crystal lattice analysis: Bulky substituents (e.g., 2,4-dichlorophenoxy) may reduce solubility; replacing them with polar groups (e.g., -SO₂NH₂) improves aqueous stability .
- Polymorph screening: Test crystallization solvents (e.g., ethanol vs. acetone) to identify forms with higher bioavailability .
Q. What computational methods predict the metabolic stability of this compound?
- Methodological Answer:
- ADMET modeling: Use tools like SwissADME to predict cytochrome P450 metabolism sites (e.g., morpholino demethylation) .
- Density Functional Theory (DFT): Calculate bond dissociation energies to identify labile groups (e.g., ester linkages) prone to hydrolysis .
- MD simulations: Model liver microsomal environments to assess oxidative degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
